1-[(4-Bromophenyl)methyl]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)methyl]pyridin-1-ium is an organic compound with the molecular formula C₁₂H₁₁BrN It is a quaternary ammonium salt derived from pyridine and 4-bromobenzyl bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-Bromophenyl)methyl]pyridin-1-ium can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of pyridine with 4-bromobenzyl bromide in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methyl]pyridin-1-ium undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromophenyl group can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products
Nucleophilic substitution: Substituted pyridinium salts.
Oxidation: Pyridinium N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]pyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1-methylpyridin-1-ium chloride: Similar structure but with a methyl group instead of a benzyl group.
4-(4-Bromophenyl)pyridine: Lacks the quaternary ammonium group.
4-(4-Bromophenyl)piperazine: Contains a piperazine ring instead of a pyridine ring.
Uniqueness
1-[(4-Bromophenyl)methyl]pyridin-1-ium is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and enhances its solubility in polar solvents, making it suitable for various applications in research and industry .
Properties
CAS No. |
89047-29-0 |
---|---|
Molecular Formula |
C12H11BrN+ |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C12H11BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h1-9H,10H2/q+1 |
InChI Key |
LADMUUSDJBIFDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.